molecular formula C20H18O5 B2981166 Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate CAS No. 20879-37-2

Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate

Cat. No.: B2981166
CAS No.: 20879-37-2
M. Wt: 338.359
InChI Key: HCIHOQPRKMFGQO-UHFFFAOYSA-N
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Description

Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic coumarin derivative characterized by a chromen (benzopyran) core substituted with a methyl group at position 2, a phenyl group at position 3, a ketone at position 4, and an ethoxyacetate ester at position 5. This compound shares structural motifs common to bioactive coumarins, which are known for diverse pharmacological activities, including anti-inflammatory, anticancer, and anticoagulant effects . Its synthesis typically involves alkylation of 7-hydroxy-4-methylcoumarin derivatives with ethyl chloroacetate under basic conditions .

Properties

IUPAC Name

ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-3-23-18(21)12-24-15-9-10-16-17(11-15)25-13(2)19(20(16)22)14-7-5-4-6-8-14/h4-11H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIHOQPRKMFGQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-hydroxyacetophenone with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol, with catalysts like piperidine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade solvents and reagents, along with stringent quality control measures, ensures the compound meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Functional Differences

The biological and physicochemical properties of coumarin derivatives are highly dependent on substituent patterns. Below is a comparative analysis of Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate and its structural analogs:

Data Table: Key Structural Features and Activities
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 2-methyl, 3-phenyl, 4-oxo, 7-ethoxyacetate C₉₈H₁₆O₆ 360.34 Hypothesized anticancer/anti-inflammatory activity (structural analogy)
Cloricromene (Ethyl 2-[8-chloro-3-(2-diethylaminoethyl)-4-methyl-2-oxochromen-7-yl]oxyacetate) 8-chloro, 3-diethylaminoethyl, 4-methyl C₂₀H₂₆ClNO₅ 395.9 Antiplatelet, vasodilatory; reduces TNF-α, VEGF, and BRB breakdown
Ethyl 2-((6-ethyl-3-(2-methylthiazol-4-yl)-4-oxo-4H-chromen-7-yl)oxy)acetate 6-ethyl, 3-thiazolyl, 4-oxo C₁₉H₁₉NO₅S 373.42 Potential anticancer activity (thiazole moiety enhances bioactivity)
2-Methyl-4-oxo-3-phenylchromen-7-yl acetate 7-acetate, 3-phenyl, 4-oxo C₁₈H₁₄O₅ 310.3 Unreported bioactivity; structural simplicity may limit stability
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate Cyclopenta-fused chromen, 7-ethoxyacetate C₂₃H₂₂O₅ 378.42 Enhanced lipophilicity due to fused ring; potential CNS activity

Physicochemical and Pharmacokinetic Properties

  • The target compound’s phenyl group balances lipophilicity and solubility .
  • Metabolic Stability : Ethoxyacetate esters (as in the target compound and Cloricromene) are prone to hydrolysis by esterases, whereas thiazole or cyclopenta substituents may slow degradation .

Biological Activity

Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yl)oxyacetate is a synthetic organic compound belonging to the class of chromene derivatives. This compound has gained attention in recent years due to its diverse biological activities, including antioxidant, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview of its mechanisms of action and applications.

Chemical Structure and Properties

This compound is characterized by a chromene core substituted with an ethoxyacetate group. The molecular formula for this compound is C18H18O5, and it has a molecular weight of approximately 302.33 g/mol. The structural features that contribute to its biological activity include:

  • Chromene Core : Known for various biological activities.
  • Ethoxyacetate Group : Enhances solubility and bioavailability.

The mechanism of action of this compound involves its interaction with specific molecular targets. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to:

  • Inhibition of Enzymes : Particularly those involved in inflammation and cancer cell proliferation.
  • Activation of Signaling Pathways : Influencing cellular processes related to apoptosis and cell cycle regulation.

Antioxidant Activity

This compound exhibits significant antioxidant activity. Studies have shown that it can scavenge free radicals effectively, with IC50 values indicating strong radical scavenging potential.

Assay Method IC50 Value (µM)
DPPH Scavenging31.52 - 198.41

This antioxidant property is crucial in preventing oxidative stress-related diseases.

Antimicrobial Activity

Research indicates that this compound also possesses antimicrobial properties against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Several studies have explored the anticancer potential of this compound. It has been found to induce apoptosis in cancer cell lines through mechanisms such as:

  • Cell Cycle Arrest : Preventing cancer cells from proliferating.
  • Induction of Apoptosis : Triggering programmed cell death pathways.

Case Studies

  • Study on Antioxidant Activity : A study published in MDPI evaluated various flavonoid derivatives, including this compound, using the DPPH assay to determine antioxidant capacity. Results indicated that this compound exhibited a strong ability to scavenge free radicals, highlighting its potential as a therapeutic agent against oxidative stress-related disorders .
  • Antimicrobial Efficacy : In a study assessing the antimicrobial properties of chromene derivatives, Ethyl 2-(2-methyl-4-oxo-3-phenylchromen-7-yloxy)acetate demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in treating bacterial infections .
  • Anticancer Properties : Research conducted on various cancer cell lines revealed that this compound could inhibit cell growth and induce apoptosis through mitochondrial pathways, making it a promising candidate for further development as an anticancer drug .

Q & A

Advanced Research Question

  • pH 4 maximizes Fe(III) transport (39.2%) by balancing ion solubility and ligand protonation. Below pH 3, H+\text{H}^+ competes with Fe³⁺; above pH 5, hydrolysis forms insoluble Fe(OH)₃ .
  • 2 M HNO₃ in the stripping phase disrupts Fe(III)-ligand complexes, achieving 43.25% transport efficiency. Higher concentrations reduce permeability due to membrane swelling .

How to address contradictions between theoretical binding energies and observed transport percentages in multi-ion systems?

Advanced Research Question
While Cr(III) exhibits higher computed bond energy with the ligand (ΔG=198kJ/mol\Delta G = -198 \, \text{kJ/mol}), Fe(III) dominates transport (34.26% vs. Cr(III)’s 8.9%) due to kinetic factors:

  • Faster complexation kinetics of Fe(III) at the membrane interface.
  • Competitive hydration effects in Cr(III), reducing its mobility .

What analytical methods quantify metal ions in separation studies?

Basic Research Question

  • Atomic Absorption Spectroscopy (AAS) measures residual metal concentrations in source/stripping phases.
  • UV-Vis spectroscopy tracks chromogenic ligand-metal complexes (e.g., Fe(III)-SCN⁻ at 480 nm) .

How do substituent modifications (e.g., electron-withdrawing groups) alter ionophoric activity?

Advanced Research Question
Introducing electron-withdrawing groups (e.g., -NO₂ at the phenyl ring) enhances Fe(III) selectivity by increasing ligand acidity, improving metal-ligand charge transfer. Conversely, bulky substituents reduce Ni(II) binding due to steric clashes .

What computational models predict ligand-metal binding affinities?

Advanced Research Question

  • Density Functional Theory (DFT) calculates Gibbs free energy (ΔG\Delta G) of complexation.
  • Molecular Dynamics (MD) simulates diffusion kinetics across the membrane .

What stability challenges arise during prolonged transport experiments?

Basic Research Question

  • Hydrolysis : Ester groups degrade under acidic stripping conditions (pH < 2).
  • Oxidation : The chromen-4-one moiety is susceptible to radical degradation. Stabilizers like BHT (butylated hydroxytoluene) are added to the organic phase .

How do competing ions in alloy matrices affect Fe/Ni separation accuracy?

Advanced Research Question
In Fe-Ni alloy samples, Cr(III) and Co(II) reduce Fe(III) transport by 40% due to:

  • Competitive binding : Cr(III) shares similar charge density with Fe(III).
  • Viscosity effects : High ion concentration slows diffusion. Pre-treatment with EDTA improves selectivity by masking interfering ions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.